molecular formula C22H26FNO4 B589132 Defluoro Nebivolol CAS No. 129101-34-4

Defluoro Nebivolol

Cat. No.: B589132
CAS No.: 129101-34-4
M. Wt: 387.451
InChI Key: JMAVJQLYDMPPMQ-UHFFFAOYSA-N
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Description

Defluoro Nebivolol is a derivative of Nebivolol, a highly selective beta-1 adrenergic receptor antagonist. Nebivolol is commonly used in the treatment of hypertension and heart failure due to its unique vasodilatory properties mediated by nitric oxide release. This compound, as the name suggests, is a variant where the fluorine atom is removed from the molecular structure .

Mechanism of Action

Target of Action

Defluoro Nebivolol, also known as Desfluoro Nebivolol, primarily targets the beta-1 adrenergic receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

This compound affects several biochemical pathways. It induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via beta-3 agonism . This vasodilatory mechanism is distinct from those of other vasodilatory beta-blockers . It also targets the oxidative stress and TGF-β/Smad/p53 pathway .

Pharmacokinetics

This compound exhibits a long duration of action as effects can be seen 48 hours after stopping the medication . It has a wide therapeutic window as patients generally take 5-40mg daily . It is metabolized in the liver, primarily by CYP2D6, and is excreted via the kidneys and feces .

Result of Action

The action of this compound results in a decrease in vascular resistance, an increase in stroke volume and cardiac output, and no negative effect on left ventricular function . It effectively lowers blood pressure either alone or in combination with other antihypertensive drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can lead to drug-drug interactions . Moreover, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Defluoro Nebivolol interacts with various biomolecules in the body. It is a potent and selective β1-adrenergic receptor antagonist . This means it binds to β1-adrenergic receptors, inhibiting their activity. This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of β1-adrenergic receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on β1-adrenergic receptors . It binds to these receptors, inhibiting their activity and leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound maintains its stability and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, it effectively lowers blood pressure, while at higher doses, it may cause adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Its metabolism involves alicyclic hydroxylation and dihydroxylation, aromatic hydroxylation, and alicyclic oxidation .

Transport and Distribution

This compound is transported and distributed within cells and tissuesIts distribution within the body is influenced by its interactions with β1-adrenergic receptors .

Subcellular Localization

Given its molecular mechanism of action, it is likely to be found in areas of the cell where β1-adrenergic receptors are present

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Defluoro Nebivolol involves several steps, starting from the hydrolysis of a mixture of enantiomers of the 6-fluoro-2-carboxylic acid ester. This is followed by the synthesis of mixtures of epoxides, which are then resolved to obtain the desired compounds. The final step involves reacting amino alcohols with epoxides to obtain benzyl Nebivolol, followed by the removal of the benzyl protecting group .

Industrial Production Methods

Industrial production of this compound typically involves high-yield steps with enzymatic resolution of the chroman ester precursor. This method ensures the production of high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Defluoro Nebivolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can revert these products back to alcohols .

Scientific Research Applications

Defluoro Nebivolol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Defluoro Nebivolol is unique due to its nitric oxide-mediated vasodilatory effect, which is not commonly seen in other beta-blockers. This property makes it particularly effective in patients with endothelial dysfunction .

Properties

IUPAC Name

2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO4/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAVJQLYDMPPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729211
Record name 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129101-34-4
Record name 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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